molecular formula C13H11NO3 B096477 2-Phenyl-4-nitroanisol CAS No. 15854-75-8

2-Phenyl-4-nitroanisol

Cat. No.: B096477
CAS No.: 15854-75-8
M. Wt: 229.23 g/mol
InChI Key: DFVBQSMLKLCRCB-UHFFFAOYSA-N
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Description

2-Phenyl-4-nitroanisol: is an organic compound with the molecular formula C13H11NO3 . It is a derivative of anisole, where the methoxy group is substituted at the para position with a nitro group and the ortho position with a phenyl group. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-4-nitroanisol typically involves the nitration of anisole followed by a Friedel-Crafts acylation reaction. The nitration process introduces the nitro group at the para position of anisole. This is achieved by reacting anisole with a mixture of concentrated sulfuric acid and nitric acid. The resulting 4-nitroanisole is then subjected to a Friedel-Crafts acylation reaction using phenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This introduces the phenyl group at the ortho position, yielding this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-4-nitroanisol undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution: The nitro group activates the aromatic ring towards nucleophilic substitution reactions. For example, reaction with potassium cyanide can lead to the formation of isopurpuric acid derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Potassium cyanide in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products:

    Nucleophilic Aromatic Substitution: Isopurpuric acid derivatives.

    Reduction: 2-Phenyl-4-aminoanisole.

    Oxidation: 2-Phenyl-4-nitrobenzoic acid.

Scientific Research Applications

2-Phenyl-4-nitroanisol finds applications in various fields of scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Phenyl-4-nitroanisol involves its interaction with various molecular targets depending on the specific reaction or application. For example, in nucleophilic aromatic substitution reactions, the nitro group acts as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. In reduction reactions, the nitro group is reduced to an amino group, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

    4-Nitroanisole: Lacks the phenyl group at the ortho position.

    2-Phenylanisole: Lacks the nitro group at the para position.

    2,4-Dinitroanisole: Contains an additional nitro group at the ortho position.

Uniqueness: 2-Phenyl-4-nitroanisol is unique due to the presence of both the phenyl and nitro groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and makes it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

1-methoxy-4-nitro-2-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-13-8-7-11(14(15)16)9-12(13)10-5-3-2-4-6-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVBQSMLKLCRCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80423753
Record name 2-phenyl-4-nitroanisol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15854-75-8
Record name 2-Methoxy-5-nitro-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15854-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-phenyl-4-nitroanisol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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